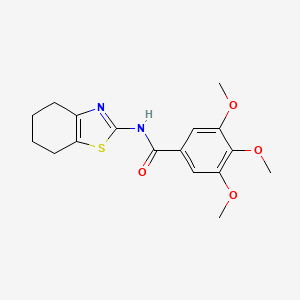

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-21-12-8-10(9-13(22-2)15(12)23-3)16(20)19-17-18-11-6-4-5-7-14(11)24-17/h8-9H,4-7H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYWGMYVFYJXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to target various proteins and enzymes such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.

Mode of Action

Tmp-bearing compounds have been shown to inhibit their targets effectively, leading to various biological effects. For instance, TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.

Biochemical Pathways

Tmp-bearing compounds have been associated with various biological activities, indicating their involvement in multiple biochemical pathways.

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties.

Biological Activity

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_{16}H_{20}N_{2}O_{3}S

- Molecular Weight : 320.41 g/mol

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against several bacterial strains:

- Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary research indicates that this benzamide derivative may possess neuroprotective properties. In animal models of neurodegenerative diseases:

- Case Study : The compound reduced neuroinflammation and oxidative stress in a model of Alzheimer's disease, leading to improved cognitive function as assessed by behavioral tests .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that combines a benzamide moiety with a tetrahydro-benzothiazole component. Its molecular formula is , and it possesses several methoxy groups that enhance its solubility and biological activity. The presence of these functional groups is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Case Study 1: In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway .

- Case Study 2: Another study reported its effectiveness against lung cancer cells (A549), where it inhibited tumor growth in xenograft models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

- Case Study 3: In models of Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque formation and improve cognitive function .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

- Case Study 4: A study revealed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokine production in various cell types.

- Case Study 5: In vitro studies revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Preliminary toxicological assessments suggest low toxicity at therapeutic doses; however, further studies are required to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and biological activity where available.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Substituent Impact on Activity: The 3,4,5-trimethoxy substitution (as in the target compound and PBX2) is associated with enhanced P-gp inhibitory activity (IC₅₀: 1.4–20 µM in nitrophenyl analogs) compared to non-trimethoxy derivatives . Chloro substituents (e.g., 2,5-dichloro in ) may reduce potency due to decreased electron-donating effects.

Heterocyclic Moieties: The tetrahydrobenzothiazole group in the target compound and provides a rigid, planar structure that may improve binding to hydrophobic pockets in target proteins.

Physicochemical Properties: The target compound’s higher molecular weight (372.44 vs. The dichloro derivative has a lower pKa (6.66), indicating increased acidity, which may affect ionization under physiological conditions.

Structural modifications, such as desmethylation of methoxy groups, could further optimize pharmacokinetics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide to improve yield and purity?

- Methodology :

- Employ multi-step condensation reactions with precise temperature control (e.g., reflux at 80–100°C) and solvent optimization (e.g., ethanol or DMF) to minimize side products .

- Use nucleophilic substitution for introducing the tetrahydrobenzothiazole moiety, requiring anhydrous conditions and catalysts like triethylamine .

- Purify via column chromatography or preparative HPLC (as in : 33% yield after HPLC purification) to isolate the target compound .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4,5-positions; benzothiazole integration) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : HRMS for molecular weight validation (e.g., C₁₇H₁₈NO₆ in ) .

Q. What initial biological screening approaches are recommended to evaluate its pharmacological potential?

- Methodology :

- In vitro enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates .

- Cell-based cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Solubility and stability profiling : Assess in PBS or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified methoxy or benzothiazole groups .

- Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols .

- Apply computational docking (e.g., AutoDock Vina) to predict binding modes to biological targets, reconciling discrepancies .

Q. What strategies are effective for crystallographic analysis of this compound given its complex heterocyclic structure?

- Methodology :

- Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or low-resolution data, leveraging high-symmetry space groups .

- Optimize crystal growth via vapor diffusion with polar solvents (e.g., methanol/water mixtures) .

- Validate thermal parameters (e.g., anisotropic displacement ellipsoids) to confirm conformational stability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodology :

- Functional group substitutions : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Heterocycle hybridization : Fuse thienopyridine or morpholine moieties to improve target engagement (see ) .

- Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., sulfonamides) to enhance bioavailability .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .

- RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment in cell models .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions .

Q. How can researchers address data reproducibility challenges in synthetic protocols?

- Methodology :

- Strict reaction condition logs : Document solvent purity, catalyst batch, and humidity levels .

- Control experiments : Replicate key steps (e.g., benzothiazole cyclization) under inert atmospheres .

- Analytical cross-validation : Compare NMR/HPLC results across independent labs .

Q. What methodologies are recommended for toxicity profiling in preclinical development?

- Methodology :

- Ames test : Assess mutagenicity in bacterial reverse mutation assays .

- In vivo acute toxicity : Dose rodents (e.g., LD₅₀ determination) with histopathological analysis .

- hERG channel screening : Mitigate cardiotoxicity risks using patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.